molecular formula C21H16INO4S2 B5241290 2-Methoxy-4-{[(5Z)-4-oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-iodobenzoate

2-Methoxy-4-{[(5Z)-4-oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-iodobenzoate

Cat. No.: B5241290
M. Wt: 537.4 g/mol
InChI Key: IUZKJHDXSKOYOG-PDGQHHTCSA-N
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Description

2-Methoxy-4-{[(5Z)-4-oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-iodobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and an iodobenzoate moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{[(5Z)-4-oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-iodobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable aldehyde with a thiourea derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxy-substituted benzyl halide.

    Attachment of the Iodobenzoate Moiety: The final step involves the esterification of the intermediate compound with 2-iodobenzoic acid under dehydrating conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{[(5Z)-4-oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom in the iodobenzoate moiety.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methoxy-4-{[(5Z)-4-oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-iodobenzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{[(5Z)-4-oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The thiazolidinone ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The methoxyphenyl group and iodobenzoate moiety can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-{[(5Z)-4-oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-iodobenzoate stands out due to its unique combination of structural features, including the thiazolidinone ring, methoxyphenyl group, and iodobenzoate moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[2-methoxy-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16INO4S2/c1-3-10-23-19(24)18(29-21(23)28)12-13-8-9-16(17(11-13)26-2)27-20(25)14-6-4-5-7-15(14)22/h3-9,11-12H,1,10H2,2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZKJHDXSKOYOG-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)OC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16INO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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